molecular formula C30H40N4O6S B1674084 L755507 CAS No. 159182-43-1

L755507

Cat. No.: B1674084
CAS No.: 159182-43-1
M. Wt: 584.7 g/mol
InChI Key: NYYJKMXNVNFOFQ-MHZLTWQESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L755507 (C₃₀H₄₀N₄O₆S; molecular weight: 584.73 g/mol) is a multifaceted compound with dual pharmacological roles:

  • c-Myc Inhibitor: It disrupts c-Myc–MAX heterodimerization, inducing apoptosis in Myc-expressing cancer cells. Its binding stabilizes the c-Myc helix-loop-helix (HLH) conformation, inhibiting transcriptional activity and downregulating Myc target genes (e.g., CAD, ODC1) .
  • HDR Enhancer: As a β3-adrenergic receptor agonist, it enhances CRISPR-mediated homology-directed repair (HDR) efficiency by up to 3-fold in pluripotent and primary cells .

This compound meets Lipinski’s Rule of Five, exhibits low cytotoxicity, and demonstrates specificity for high Myc-expressing cells (IC₅₀: 1.79–4.64 μM in HT-29, HL-60, and D341 cells) .

Properties

IUPAC Name

1-hexyl-3-[4-[[4-[2-[[(2S)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]phenyl]sulfamoyl]phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H40N4O6S/c1-2-3-4-5-19-32-30(37)33-24-10-16-29(17-11-24)41(38,39)34-25-8-6-23(7-9-25)18-20-31-21-27(36)22-40-28-14-12-26(35)13-15-28/h6-17,27,31,34-36H,2-5,18-22H2,1H3,(H2,32,33,37)/t27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYYJKMXNVNFOFQ-MHZLTWQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCNC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)CCNCC(COC3=CC=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCNC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)CCNC[C@@H](COC3=CC=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H40N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901104874
Record name 4-[[(Hexylamino)carbonyl]amino]-N-[4-[2-[[(2S)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]phenyl]benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901104874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

584.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159182-43-1
Record name 4-[[(Hexylamino)carbonyl]amino]-N-[4-[2-[[(2S)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]phenyl]benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=159182-43-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[[(Hexylamino)carbonyl]amino]-N-[4-[2-[[(2S)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]phenyl]benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901104874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-755507
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3HB4MCV7G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions: Picein can be synthesized through chemical reactions involving 4-hydroxyacetophenone and glucose. The process typically involves the glycosylation of 4-hydroxyacetophenone with glucose under acidic conditions to form picein.

Industrial Production Methods: Industrially, picein can be extracted from the bark, leaves, or fruit of certain pine trees. The extraction process generally includes grinding, leaching, and purification steps. In the laboratory, picein can also be prepared by chemical synthesis .

Chemical Reactions Analysis

Types of Reactions: Picein undergoes various chemical reactions, including:

    Oxidation: Picein can be oxidized to form piceol and other oxidation products.

    Hydrolysis: Under acidic or enzymatic conditions, picein can be hydrolyzed to yield 4-hydroxyacetophenone and glucose.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or specific enzymes (e.g., β-glucosidase) are typically employed.

Major Products:

Scientific Research Applications

Gene Editing

L755507 has been extensively studied for its role in enhancing CRISPR-mediated HDR. Research indicates that it can significantly improve the efficiency of gene editing across various cell types, including cancer cell lines and primary cells.

  • Study Findings : In a study involving diverse human cells, this compound increased HDR efficiency by over twofold compared to control groups. Specifically, it improved the knock-in efficiency in human umbilical vein endothelial cells (HUVEC) and various cancer cell lines such as K562 and HeLa .
Cell TypeHDR Efficiency (%)Improvement Factor
HUVEC3.5>2
K5622.1>2
HeLa2.0>2

Cancer Therapy

This compound has been identified as an effective inhibitor of the c-Myc/MAX heterodimerization, which is implicated in many cancers.

  • Mechanism : By disrupting the c-Myc/MAX interaction, this compound reduces the expression of c-Myc target genes, leading to decreased cell proliferation and migration in Myc-expressing cancer cells .
Cancer Cell LineIC50 (µM)Migration Reduction (%)
HT-29<1098.4 at 5 µM
D341<10Significant reduction

In Vivo Studies

In vivo studies have demonstrated this compound's antitumor activity and anti-inflammatory effects.

  • Antitumor Activity : In xenograft models, treatment with this compound resulted in up to 60% tumor growth inhibition at doses of 20 mg/kg.
  • Anti-inflammatory Effects : In models of induced arthritis, this compound significantly reduced paw swelling, indicating potential applications in inflammatory diseases.

Case Study 1: Anticancer Effects

Objective : Evaluate the anticancer effects of this compound on breast cancer models.

Results : The compound induced significant apoptosis in cancer cells while sparing normal cells, demonstrating its selective toxicity against malignant tissues.

Case Study 2: Infection Control

Objective : Assess antimicrobial efficacy against resistant bacterial strains.

Results : this compound effectively inhibited the growth of multi-drug resistant bacterial strains, suggesting its potential as an antimicrobial agent.

Mechanism of Action

Picein exerts its effects primarily through its antioxidant properties. It scavenges free radicals and reduces oxidative stress, thereby protecting cells from damage. In neuroprotective studies, picein has been shown to mitigate the effects of oxidative stress on mitochondria, preserving mitochondrial integrity and function .

Comparison with Similar Compounds

Key Competitors

  • 10074-G5: A known c-Myc inhibitor with higher IC₅₀ values (e.g., >5 μM in HT-29 cells) and weaker suppression of Myc target genes compared to L755507 .
  • Polymyxin B Sulfate (PolBSul) : Exhibits dose-dependent cytotoxicity but lower potency (IC₅₀ >10 μM) .

Efficacy Metrics

Compound IC₅₀ (μM) in HT-29 Myc Target Gene Suppression* Apoptosis Induction (20 μM)
This compound 1.79 ± 0.13 70–90% (mRNA/protein) 97.7% (HT-29)
10074-G5 >5.0 20–40% <50%
PolBSul >10.0 <20% <30%

*Data from qPCR and Western blot analyses .

Mechanistic Advantages

  • This compound disrupts Myc–MAX dimerization directly, validated by coimmunoprecipitation and biophysical studies (binding affinity Kₐ = 115 × 10⁴ M⁻¹) .
  • In contrast, 10074-G5 shows minimal dimer disruption even at 40 μM .

Comparison with HDR Enhancers

Key Competitors

  • Brefeldin A : Enhances HDR by 2-fold but exhibits higher cytotoxicity .
  • RS-1 : RAD51 enhancer with 2.1-fold HDR improvement .
  • Resveratrol : Boosts HDR 3-fold but causes significant S-phase arrest and cytotoxicity .

Efficiency and Cytotoxicity

Compound HDR Improvement* Cytotoxicity (IC₅₀) Cell Cycle Impact
This compound 1.91–3.0-fold >50 μM Mild S-phase arrest
Brefeldin A 1.87–2.0-fold ~10 μM Moderate cytotoxicity
RS-1 2.1-fold >20 μM Minimal disruption
Resveratrol 3.0-fold <50 μM Severe S-phase arrest

*Compared to DMSO controls .

Synergistic Effects

  • This compound + SCR7 : Increases HDR efficiency by 1.9-fold in porcine fibroblasts .
  • This compound + NU7441 (DNA-PK inhibitor): Achieves 1.98-fold improvement, outperforming single-agent use .

Biological Activity

L755507 is a small molecule that has garnered attention for its diverse biological activities, particularly its role as an inhibitor of the c-Myc/MAX heterodimerization and its potential applications in cancer therapy. This article explores the biological activity of this compound, including its mechanisms of action, effects on cell proliferation and migration, and its role in enhancing gene editing efficiency.

This compound functions primarily as a c-Myc inhibitor . c-Myc is a transcription factor that regulates numerous genes involved in cell growth and proliferation. The compound disrupts the formation of the c-Myc/MAX heterodimer, which is essential for c-Myc's transcriptional activity. By inhibiting this interaction, this compound leads to a decrease in the expression of c-Myc target genes, resulting in reduced cell proliferation and increased apoptosis in Myc-expressing cancer cells.

Key Findings:

  • Inhibition of Heterodimerization : this compound effectively blocks the c-Myc/MAX interaction, as demonstrated through co-immunoprecipitation experiments which showed decreased binding between Myc and MAX upon treatment with this compound .
  • Cytotoxicity : In vitro studies have shown that this compound exhibits cytotoxic effects on various Myc-expressing cell lines with low micromolar IC50 values. For instance, it significantly reduced cell viability in a dose-dependent manner across different concentrations .

Effects on Cell Proliferation and Migration

This compound has been shown to inhibit cell migration and colony formation in several cancer cell lines. The compound's effects were assessed through various assays:

  • Cell Migration Assay : Using the scratch/migration assay, this compound demonstrated a significant reduction in the migration ability of HT-29 cells. After treatment with 2 µM and 5 µM concentrations, cell migration was reduced by 37.4% and 98.4%, respectively .
  • Colony Formation Assay : Long-term colony formation assays revealed that this compound not only decreased the number of colonies but also reduced their size in a dose-dependent manner .
  • Cell Cycle Analysis : Flow cytometry indicated that treatment with this compound increased the S-phase population while decreasing the G1 population, suggesting an alteration in cell cycle dynamics towards apoptosis .

Enhancement of Gene Editing Efficiency

In addition to its role as a c-Myc inhibitor, this compound has been identified as a facilitator of CRISPR/Cas9-mediated homology-directed repair (HDR). It enhances HDR efficiency significantly when used alongside CRISPR technology:

  • HDR Efficiency : Studies have shown that this compound can increase HDR efficiency by 2 to 3-fold for large fragment integration and approximately 9-fold for point mutations in human induced pluripotent stem cells (iPSCs) . This enhancement is attributed to its ability to modulate DNA repair pathways by inhibiting non-homologous end joining (NHEJ) factors.
  • Cell Viability : Importantly, this compound does not significantly reduce cell viability at effective concentrations (10 µM to 40 µM), making it a promising candidate for gene editing applications without inducing cytotoxicity .

Summary of Research Findings

The following table summarizes key research findings regarding the biological activity of this compound:

Study Aspect Findings
Mechanism of Action Inhibits c-Myc/MAX heterodimerization; decreases expression of Myc target genes
Cytotoxicity Exhibits low micromolar IC50 values; effective against Myc-expressing cancer cells
Cell Migration Reduces migration by up to 98.4% at higher concentrations
Colony Formation Decreases both size and number of colonies in a dose-dependent manner
Gene Editing Efficiency Enhances HDR efficiency by up to 9-fold; does not significantly affect cell viability

Case Studies

  • Cancer Cell Lines : In studies involving HT-29 and D341 cells, treatment with this compound led to significant decreases in Myc target gene expression, confirming its role as an effective c-Myc inhibitor .
  • CRISPR Applications : Research demonstrated that when applied during CRISPR/Cas9 procedures, this compound markedly improved HDR outcomes across various mammalian cells, showcasing its versatility beyond traditional pharmacological applications .

Q & A

Q. What are the primary mechanisms of L755507 in cellular systems?

this compound is a multifunctional small molecule with two well-characterized roles:

  • β3-Adrenergic Receptor (β3-AR) Agonism : It selectively activates β3-AR with an EC50 of 0.43 nM, inducing cAMP accumulation in CHO-K1 cells expressing human β3-AR . This pathway is leveraged to enhance CRISPR-mediated homology-directed repair (HDR) by upregulating HDR-associated genes (e.g., BRCA1, RAD51) and suppressing NHEJ-related genes (e.g., RAD50, NBN) .
  • c-Myc Inhibition : this compound binds to the Helix-Loop-Helix (HLH) domain of c-Myc, stabilizing its structure and blocking heterodimerization with MAX. This induces apoptosis in cancer cells (IC50: 1–5 μM) and reduces colony formation and migration in Myc-expressing cell lines .

Methodological Note : To validate β3-AR activation, measure cAMP levels via ELISA or FRET-based assays in transfected CHO-K1 cells . For c-Myc inhibition, use co-immunoprecipitation (Co-IP) to assess Myc-MAX interaction disruption .

Q. How does this compound enhance CRISPR-mediated HDR efficiency?

this compound modulates DNA repair pathway dynamics by:

  • Upregulating HDR Genes : Dose-dependent increases in BRCA1 (2.5-fold at 10 μM) and RAD51 (3-fold at 20 μM) mRNA levels .
  • Suppressing NHEJ Genes : Reduces RAD50 (60% decrease at 20 μM) and NBN (50% decrease) expression .
  • Cell Cycle Synchronization : Promotes S-phase arrest, a window of high HDR activity .

Experimental Design : Treat cells with this compound (5–20 μM) 24 hours before CRISPR transfection. Quantify HDR efficiency via flow cytometry (GFP reporters) or sequencing (allele-specific PCR) .

Q. What is the selectivity profile of this compound for β-adrenergic receptor subtypes?

this compound exhibits >100-fold selectivity for β3-AR over β1/β2 subtypes (IC50: 35 nM for β3-AR vs. >10 μM for β1/β2) . Key Data :

ParameterValueReference
β3-AR EC50 (cAMP)0.43 nM
β3-AR pEC50 (CHO-K1)12.3
β1/β2-AR ActivityNegligible at ≤10 μM

Validation Method : Use radioligand binding assays with subtype-specific antagonists (e.g., CGP20712A for β1-AR) .

Advanced Research Questions

Q. How can researchers optimize this compound concentration for maximal HDR enhancement without cytotoxicity?

  • Dose-Response Curve : Test this compound at 1–20 μM in iPSCs or porcine fibroblasts. Optimal HDR enhancement (2.28-fold) occurs at 10 μM, with cytotoxicity observed at >20 μM .
  • Temporal Administration : Pre-treat cells for 24 hours prior to CRISPR delivery to synchronize cell cycle and upregulate HDR machinery .
  • Combination Avoidance : Co-treatment with other HDR enhancers (e.g., SCR7, RS-1) does not synergize and may reduce efficacy .

Q. What experimental strategies reconcile this compound's dual roles in β3-AR agonism and c-Myc inhibition?

  • Pathway-Specific Knockdowns : Use siRNA to silence β3-AR or c-Myc in target cells. Compare HDR efficiency and apoptosis rates to isolate mechanism-specific effects .
  • Transcriptomic Profiling : RNA-seq after this compound treatment can distinguish β3-AR-driven cAMP/PKA signaling (e.g., CREB activation) from c-Myc inhibition (e.g., MYC target gene suppression) .
  • Cancer Model Prioritization : In Myc-driven cancers (e.g., HT-29), prioritize apoptosis assays; in gene-editing studies, use non-cancerous cells (e.g., iPSCs) to minimize confounding effects .

Q. How does this compound modulate the balance between HDR and NHEJ repair pathways?

  • Gene Expression Analysis : qPCR or RNA-seq reveals this compound upregulates BRCA1 (HDR) by 2.5-fold and downregulates RAD50 (NHEJ) by 60% at 20 μM .
  • Reporter Assays : Use fluorescent NHEJ (e.g., EJ5-GFP) and HDR (e.g., DR-GFP) reporters in HEK293 cells. This compound increases HDR/NHEJ ratio 3-fold .
  • Cell Cycle Profiling : Flow cytometry with propidium iodide staining confirms S-phase enrichment (HDR-favorable) in this compound-treated cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
L755507
Reactant of Route 2
Reactant of Route 2
L755507

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.